molecular formula C17H15N3O7S B11520976 methyl N-{[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbonyl}glycinate

methyl N-{[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbonyl}glycinate

Cat. No.: B11520976
M. Wt: 405.4 g/mol
InChI Key: MOGDMFFFHPGUKE-UHFFFAOYSA-N
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Description

Methyl N-{[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbonyl}glycinate is a complex organic compound characterized by its unique structure, which includes a benzylsulfanyl group and dinitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-{[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbonyl}glycinate typically involves multi-step organic reactions. One common method includes the reaction of 2-(benzylsulfanyl)-4,6-dinitrophenyl isocyanate with glycine methyl ester in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl N-{[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbonyl}glycinate undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylsulfanyl position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are effective.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-{[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbonyl}glycinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl N-{[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbonyl}glycinate involves its interaction with molecular targets through its reactive functional groups. The benzylsulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, while the dinitrophenyl moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

    Methyl N-{[2-(benzylsulfanyl)-4-nitrophenyl]carbonyl}glycinate: Lacks one nitro group compared to the target compound.

    Methyl N-{[2-(benzylsulfanyl)-4,6-dichlorophenyl]carbonyl}glycinate: Contains chlorine atoms instead of nitro groups.

Uniqueness: Methyl N-{[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbonyl}glycinate is unique due to the presence of both benzylsulfanyl and dinitrophenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C17H15N3O7S

Molecular Weight

405.4 g/mol

IUPAC Name

methyl 2-[(2-benzylsulfanyl-4,6-dinitrobenzoyl)amino]acetate

InChI

InChI=1S/C17H15N3O7S/c1-27-15(21)9-18-17(22)16-13(20(25)26)7-12(19(23)24)8-14(16)28-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,18,22)

InChI Key

MOGDMFFFHPGUKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=C(C=C1SCC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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